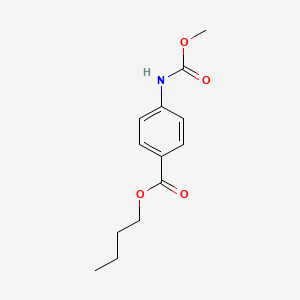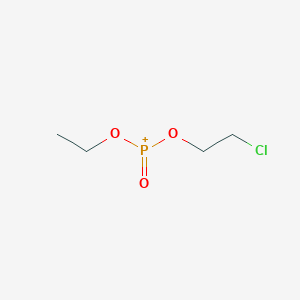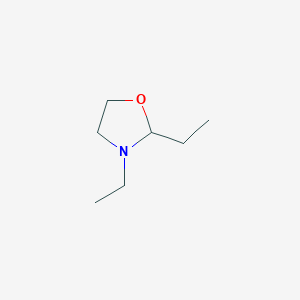
n,n'-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide: is an organophosphorus compound characterized by the presence of two 2-chlorophenyl groups attached to a phosphonothioic diamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide typically involves the reaction of 2-chloroaniline with phosphorus trichloride and sulfur. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
-
Reaction of 2-chloroaniline with phosphorus trichloride:
2C6H4ClNH2+PCl3→(C6H4ClNH)2PCl+2HCl
-
Subsequent reaction with sulfur:
(C6H4ClNH)2PCl+S→(C6H4ClNH)2P(S)Cl
-
Final step involving the addition of another 2-chloroaniline:
(C6H4ClNH)2P(S)Cl+C6H4ClNH2→N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized to form corresponding phosphonothioic diamide oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Reduction: Reduction reactions can convert the compound into its corresponding phosphonothioic diamide using reducing agents like lithium aluminum hydride.
-
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include sodium methoxide and sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Phosphonothioic diamide oxides.
Reduction: Phosphonothioic diamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
- Employed in the study of reaction mechanisms involving phosphorus-containing compounds.
-
Biology:
- Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active phosphonothioic compounds.
-
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and pathways.
-
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The specific pathways involved depend on the target enzyme and the biological context.
Vergleich Mit ähnlichen Verbindungen
- N,N’-Bis(2-chlorophenyl)propanediamide
- N,N’-Bis(2-chlorophenyl)urea
- N,N’-Bis(2-chlorophenyl)thiourea
Comparison:
- N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide is unique due to the presence of the phosphonothioic group, which imparts distinct chemical and biological properties.
- N,N’-Bis(2-chlorophenyl)propanediamide lacks the phosphonothioic group, resulting in different reactivity and applications.
- N,N’-Bis(2-chlorophenyl)urea and N,N’-Bis(2-chlorophenyl)thiourea have different functional groups (urea and thiourea), leading to variations in their chemical behavior and biological activity.
This detailed article provides a comprehensive overview of N,N’-Bis(2-chlorophenyl)-p-phenylphosphonothioic diamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
6272-67-9 |
|---|---|
Molekularformel |
C18H15Cl2N2PS |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
2-chloro-N-[(2-chloroanilino)-phenylphosphinothioyl]aniline |
InChI |
InChI=1S/C18H15Cl2N2PS/c19-15-10-4-6-12-17(15)21-23(24,14-8-2-1-3-9-14)22-18-13-7-5-11-16(18)20/h1-13H,(H2,21,22,24) |
InChI-Schlüssel |
DSORIPJFYKDRRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(NC2=CC=CC=C2Cl)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


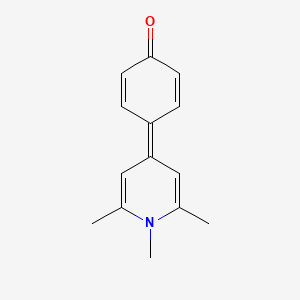
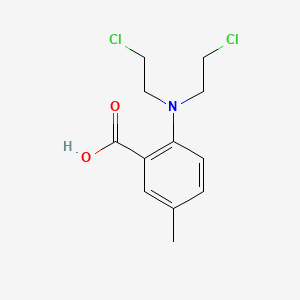

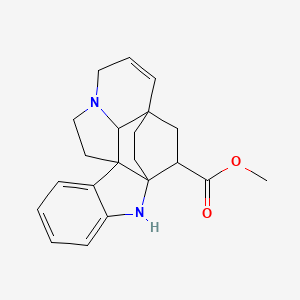
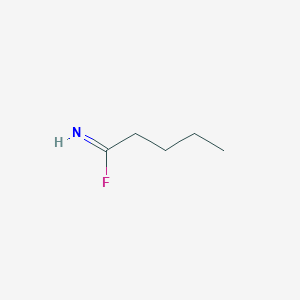
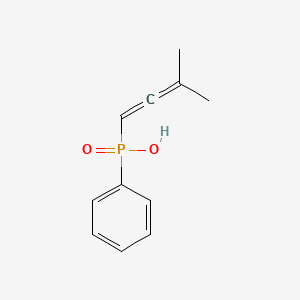


![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)

